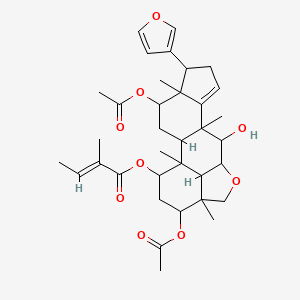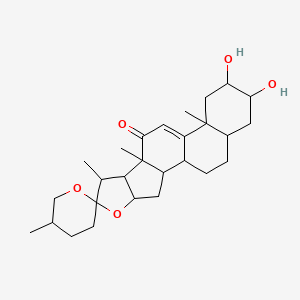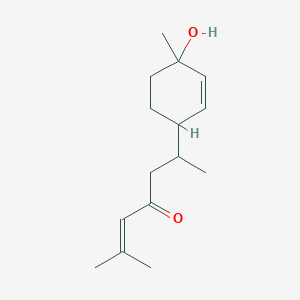
5-HO-Ehdpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-ethylhexyl diphenyl phosphate, commonly referred to as 5-HO-Ehdpp, is an organophosphate ester. It is primarily used as a flame retardant and has applications in various industrial and consumer products. The compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of plastics, textiles, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-ethylhexyl diphenyl phosphate typically involves the esterification of 2-ethylhexanol with diphenyl phosphate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 5-Hydroxy-2-ethylhexyl diphenyl phosphate follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-ethylhexyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Alcohols and phenols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-ethylhexyl diphenyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference material in environmental testing and as a standard in analytical chemistry.
Medicine: Investigated for its potential cytotoxic effects and its role in cancer cell proliferation.
Industry: Widely used as a flame retardant in the production of plastics, textiles, and other materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-ethylhexyl diphenyl phosphate involves its interaction with cellular receptors and signaling pathways. The compound has been shown to activate the epidermal growth factor receptor (EGFR) signaling pathway, leading to increased cell proliferation and migration. Additionally, it can inhibit the Hippo signaling pathway, resulting in the overactivation of the Yes-associated protein (YAP1), which promotes cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl phosphate (TPHP)
- Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)
- Tris(2-chloroethyl) phosphate (TCEP)
Uniqueness
5-Hydroxy-2-ethylhexyl diphenyl phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other organophosphate esters, it has a hydroxyl group that enhances its reactivity and potential interactions with biological systems .
Eigenschaften
CAS-Nummer |
2173149-33-0 |
|---|---|
Molekularformel |
C20H27O5P |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2-ethyl-5-hydroxyhexyl) diphenyl phosphate |
InChI |
InChI=1S/C20H27O5P/c1-3-18(15-14-17(2)21)16-23-26(22,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-13,17-18,21H,3,14-16H2,1-2H3 |
InChI-Schlüssel |
PZMFWNXABLTZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)O)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)
![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)



![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)

![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)


![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
